molecular formula C8H13N3O2 B13558449 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole

2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole

Cat. No.: B13558449
M. Wt: 183.21 g/mol
InChI Key: IPADLFDFGNTNQE-UHFFFAOYSA-N
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Description

2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole is a heterocyclic compound that features both azetidine and oxadiazole rings. These structures are known for their significant biological and chemical properties, making them valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole typically involves the formation of the azetidine ring followed by the construction of the oxadiazole ring. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the azetidine or oxadiazole rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various halides and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution could introduce new functional groups.

Scientific Research Applications

2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole is unique due to its combination of azetidine and oxadiazole rings, which confer distinct chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-5-ethyl-1,3,4-oxadiazole

InChI

InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)5-12-6-3-9-4-6/h6,9H,2-5H2,1H3

InChI Key

IPADLFDFGNTNQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)COC2CNC2

Origin of Product

United States

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